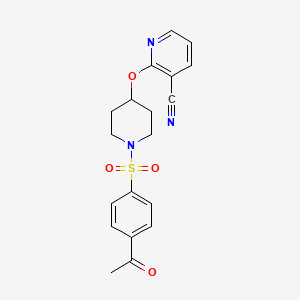
2-((1-((4-Acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((4-Acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H18N2O3S. The synthesis typically involves multi-step organic reactions, including sulfonylation and nitrilation processes. The following table summarizes the key steps in its synthesis:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonylation | Piperidine, 4-Acetylphenylsulfonyl chloride | Base, solvent at controlled temperature |
| 2 | Nitrilation | Nicotinonitrile | Acid catalyst, reflux conditions |
| 3 | Purification | Crystallization/Chromatography | Solvent-based purification |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. For instance, it has shown a minimum inhibitory concentration (MIC) of 15.625 - 62.5 µM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal properties .
The mechanism of action for this compound involves interference with bacterial protein synthesis and cell wall integrity. It is believed to inhibit critical pathways that are essential for bacterial survival and proliferation. The following pathways are notably affected:
- Inhibition of Protein Synthesis : Disruption of ribosomal function leading to halted protein production.
- Cell Wall Synthesis Inhibition : Interference with peptidoglycan layer formation.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various derivatives of the compound against clinical isolates. The results indicated that compounds similar to this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin .
- Antifungal Activity Assessment : Another investigation focused on the antifungal properties, revealing that this compound significantly reduced biofilm formation in Candida strains, with an inhibition percentage exceeding 75% . This suggests potential applications in treating fungal infections where biofilm formation is a challenge.
Research Findings
Recent literature emphasizes the compound's potential as a lead candidate for drug development targeting infections resistant to conventional therapies. The following table summarizes key research findings:
Propiedades
IUPAC Name |
2-[1-(4-acetylphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14(23)15-4-6-18(7-5-15)27(24,25)22-11-8-17(9-12-22)26-19-16(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQAITSDRKFGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













